Thiazole, 5-methyl-4-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
1826-18-2 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
JJQPALVTXOQWGU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 5-Methyl-4-phenylthiazole
Physicochemical Profile, Synthetic Pathways, and Medicinal Utility
Executive Summary
5-Methyl-4-phenylthiazole (CAS 1826-18-2) represents a critical heteroaromatic scaffold in modern drug discovery, serving as a bioisostere for pyridine and imidazole moieties in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its isomer 4-methyl-5-phenylthiazole, this specific regioisomer offers a unique steric and electronic profile due to the positioning of the lipophilic phenyl group at C4 and the electron-donating methyl group at C5. This guide provides a comprehensive technical analysis of its properties, a validated Hantzsch synthesis protocol, and a strategic map of its reactivity for downstream functionalization.
Part 1: Structural & Physicochemical Characterization[1]
The physicochemical behavior of 5-methyl-4-phenylthiazole is governed by the electron-deficient nature of the thiazole ring, modulated by the conjugation of the C4-phenyl ring and the hyperconjugative donation of the C5-methyl group.
Identity and Constants
| Property | Data | Notes |
| IUPAC Name | 5-Methyl-4-phenyl-1,3-thiazole | |
| CAS Number | 1826-18-2 | Distinct from 4-methyl isomer (19968-61-7) |
| Molecular Formula | C₁₀H₉NS | |
| Molecular Weight | 175.25 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; crystallizes upon high purity.[1] |
| LogP (Predicted) | ~3.0 | Highly lipophilic; requires organic co-solvents (DMSO, DCM). |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base; protonation occurs at N3. |
| Solubility | DCM, THF, DMSO, Ethanol | Insoluble in water. |
Spectral Fingerprint (¹H-NMR)
The proton NMR spectrum is diagnostic for confirming regiochemistry, particularly the distinct chemical shift of the C2-proton.
-
C2-H: δ 8.70 – 8.90 ppm (Singlet). This proton is highly deshielded due to the adjacent nitrogen and sulfur atoms.
-
Phenyl-H: δ 7.30 – 7.65 ppm (Multiplet, 5H).
-
C5-CH₃: δ 2.40 – 2.55 ppm (Singlet). The shift is slightly downfield compared to a standard benzylic methyl due to the electron-withdrawing nature of the thiazole ring.
Part 2: Synthetic Pathways (Hantzsch Thiazole Synthesis)
The most robust and regioselective route to 5-methyl-4-phenylthiazole is the Hantzsch Thiazole Synthesis . This method utilizes the condensation of an α-haloketone with a thioamide.
Retrosynthetic Logic
To achieve the 4-phenyl-5-methyl substitution pattern, the carbonyl carbon of the α-haloketone precursor must bear the phenyl ring, while the alpha-carbon bears the methyl group.
-
Precursor A (Electrophile): 2-Bromo-1-phenylpropan-1-one (α-Bromopropiophenone).
-
Precursor B (Nucleophile): Thioformamide (or Formamide + P₂S₅ in situ).
Validated Protocol
Note: Thioformamide is unstable; this protocol uses an in-situ generation method or a stable surrogate like formamidine disulfide if applicable, but the direct Hantzsch is described below.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Thioamide Addition: Add Thioformamide (1.1 equiv). Alternatively, use thiourea to generate the 2-aminothiazole, followed by diazotization/dediazoniation if the 2-unsubstituted parent is difficult to access directly.
-
Cyclization: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the consumption of the bromoketone.
-
Workup: Cool to room temperature. Neutralize the hydrobromide salt formed with saturated NaHCO₃ solution.
-
Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the target thiazole.
Mechanistic Visualization
The following diagram illustrates the condensation, cyclization, and dehydration steps that ensure regiospecificity.
Caption: Mechanistic flow of the Hantzsch synthesis ensuring 4-phenyl-5-methyl regiochemistry.
Part 3: Reactivity Profile & Functionalization
The chemical utility of 5-methyl-4-phenylthiazole lies in its ability to undergo selective functionalization, primarily at the C2 position.
C2-Lithiation (The "Gateway" Reaction)
The C2 proton is the most acidic site (pKa ~29) due to the inductive effect of the adjacent Nitrogen and Sulfur.
-
Reagent: n-Butyllithium (n-BuLi) or LDA.
-
Conditions: THF, -78°C, inert atmosphere (Ar/N₂).
-
Outcome: Formation of the 2-lithio-5-methyl-4-phenylthiazole species.
-
Application: This lithiated species acts as a potent nucleophile, reacting with:
-
Aldehydes/Ketones → Secondary/Tertiary alcohols.
-
CO₂ → Thiazole-2-carboxylic acid.
-
Halogens (I₂) → 2-Iodo-5-methyl-4-phenylthiazole (precursor for Suzuki coupling).
-
Electrophilic Aromatic Substitution (EAS)
The thiazole ring is electron-deficient, making EAS difficult. However, the presence of the electron-donating Methyl at C5 and Phenyl at C4 modulates this.
-
Nitration: Occurs preferentially on the phenyl ring (para-position) rather than the thiazole ring, as the thiazole nitrogen protonates in acidic media, deactivating the heterocyclic ring further.
Reactivity Map
Caption: Divergent synthetic utility of the 5-methyl-4-phenylthiazole scaffold.
Part 4: Medicinal Chemistry Applications
In drug design, 5-methyl-4-phenylthiazole is often utilized as a lipophilic linker or a scaffold constraint .
-
CYP51 Inhibitors: The thiazole nitrogen can coordinate with the heme iron of fungal CYP51, similar to azole antifungals. The 4-phenyl group fills the hydrophobic pocket of the enzyme.
-
Tubulin Polymerization Inhibitors: Derivatives where the C2 position is substituted with hydrazines or amides have shown potent anticancer activity (IC50 values in the low micromolar range against A549 cell lines).
-
Bioisosterism: It serves as a non-classical bioisostere for 1,2,4-triazoles and pyridines, offering altered metabolic stability (t1/2) and solubility profiles.
References
-
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. Taylor & Francis Online. Available at: [Link]
-
PubChem Compound Summary for CID 208272: Thiazole, 5-methyl-4-phenyl-. National Center for Biotechnology Information. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]
- Reactivity of Thiazoles.ScienceDirect / Elsevier. (General reference for heterocyclic chemistry reactivity profiles).
Sources
Technical Characterization of Thiazole Scaffolds: 5-Methyl-4-Phenylthiazole
Topic: Spectroscopic Characterization of 5-Methyl-4-Phenylthiazole (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Introduction & Structural Context[1][2][3][4][5][6]
The thiazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in diverse therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). This guide focuses on the spectroscopic elucidation of 5-methyl-4-phenylthiazole , a specific regioisomer where the substitution pattern at positions 4 and 5 critically influences electronic distribution and metabolic stability.
Correctly distinguishing this isomer from its regioisomers (e.g., 4-methyl-5-phenylthiazole) requires a rigorous understanding of diagnostic spectroscopic signals. This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to provide a definitive identification protocol.
Synthesis Context for Impurity Profiling
To understand potential spectral impurities, one must recognize the synthesis origin. This compound is typically synthesized via the Hantzsch Thiazole Synthesis :
-
Precursors:
-Bromopropiophenone (provides the C4-phenyl and C5-methyl fragments) and Thioformamide (provides the N-C2-S moiety). -
Common Impurities: Unreacted
-haloketones (detectable via carbonyl IR stretch) or regioisomeric byproducts if unsymmetrical thioamides are used.
Experimental Protocols
Reliable spectroscopic data depends on standardized sample preparation.
Protocol A: NMR Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the standard.-
Rationale:
minimizes solvent-solute hydrogen bonding that can shift the acidic C2-proton, ensuring reproducibility.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.
Protocol B: Mass Spectrometry (GC-MS/ESI)
-
Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting due to rich fragmentation.
-
Inlet: Gas Chromatography (GC) introduction to ensure peak purity prior to MS analysis.
Spectroscopic Data Analysis[1][2][4][7][8]
Nuclear Magnetic Resonance ( H & C NMR)
The NMR spectrum of 5-methyl-4-phenylthiazole is characterized by the desshielding effect of the sulfur and nitrogen heteroatoms.
Table 1:
H NMR Data (400 MHz,
)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| C2-H | 8.68 – 8.75 | Singlet (s) | 1H | - | Diagnostic Peak. The proton between S and N is highly acidic and deshielded. |
| Ph-H (Ortho) | 7.55 – 7.65 | Multiplet (m) | 2H | - | Ortho protons of the phenyl ring, deshielded by the thiazole |
| Ph-H (Meta/Para) | 7.30 – 7.45 | Multiplet (m) | 3H | - | Remaining aromatic protons. |
| C5-CH | 2.45 – 2.52 | Singlet (s) | 3H | - | Methyl group attached to the electron-rich C5 position. |
Analyst Note: The C2-H singlet is the most critical confirmation of the thiazole ring closure. If this peak appears as a broad singlet or is shifted >9.0 ppm, suspect solvent contamination or salt formation (protonation at Nitrogen).
Table 2:
C NMR Data (100 MHz,
)
| Carbon | Shift ( | Assignment |
| C2 | 151.5 | Deeply downfield due to adjacency to both N and S. |
| C4 | 150.2 | Quaternary carbon bearing the phenyl ring. |
| C5 | 128.5 | Quaternary carbon bearing the methyl group. |
| Ph (Ipso) | 134.8 | Connection point to the thiazole ring. |
| Ph (Ar) | 126.0 – 129.0 | Typical aromatic signals. |
| CH | 12.8 | Characteristic methyl resonance. |
Mass Spectrometry (EI-MS)
The fragmentation of thiazoles under Electron Impact (EI) follows specific ring-cleavage pathways.
-
Molecular Ion (
): m/z 175 (Base peak or high intensity). -
Isotopic Pattern: An
peak at m/z 177 is observed with ~4.5% intensity relative to , diagnostic of the Sulfur-34 isotope.
Fragmentation Pathway (Diagnostic Ions)
- (m/z 175): Stable heteroaromatic cation.
-
$[M - H]^+ $ (m/z 174): Loss of hydrogen, often from the methyl group or C2 position.
-
Nitrile Extrusion: Thiazoles often undergo Retro-Diels-Alder type cleavage.
-
Cleavage of the C2-N and C4-S bonds is common.
-
However, for 4,5-substituted thiazoles, loss of benzonitrile (
, m/z 103) or acetonitrile ( , m/z 41) fragments are key indicators of the substitution pattern.
-
Infrared Spectroscopy (FT-IR)
IR is less specific for regioisomer determination but vital for functional group validation.
-
3050 – 3080 cm
: C-H stretch (Aromatic/Thiazole C2-H). -
2920 cm
: C-H stretch (Aliphatic Methyl). -
1500 – 1600 cm
: C=N and C=C skeletal vibrations (Thiazole ring breathing). -
690 – 750 cm
: C-H out-of-plane bending (Monosubstituted phenyl ring).
Visualization of Structural Elucidation[9]
The following diagram illustrates the logical workflow for confirming the structure of 5-methyl-4-phenylthiazole, integrating the data points discussed above.
Caption: Logical workflow for the structural validation of 5-methyl-4-phenylthiazole using multi-modal spectroscopy.
References
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for heterocyclic shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for thiazole derivatives).
-
Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Authoritative source on thiazole fragmentation and synthesis).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for general NMR shift rules).
Technical Guide: Solubility and Stability of 5-Methyl-4-Phenylthiazole
[1]
Executive Summary
5-Methyl-4-phenylthiazole (CAS 1826-18-2) is a lipophilic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., 4EGI-1 mimetics) and as a flavor ingredient.[1] Unlike its 2-methyl isomer, the C2 position in this molecule is unsubstituted, leaving it open for electrophilic substitution or lithiation, which dictates specific stability considerations.[1]
Key Physicochemical Characteristics:
-
Solubility: High lipophilicity (LogP ~3.0); practically insoluble in neutral water but soluble in polar organic solvents (DMSO, Ethanol) and acidic aqueous buffers (pH < 2).
-
Stability: Thermally robust (stable >120°C); chemically stable against hydrolysis; susceptible to photoisomerization (to isothiazoles) under UV light.[1]
Physicochemical Profile
The following parameters define the baseline behavior of the compound in solution and solid states.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Notes |
| Chemical Name | 5-methyl-4-phenyl-1,3-thiazole | |
| CAS Number | 1826-18-2 | Distinct from 2-methyl isomer (1826-16-0) |
| Molecular Formula | C₁₀H₉NS | |
| Molecular Weight | 175.25 g/mol | |
| Physical State | Low-melting solid or viscous oil | Depending on purity/polymorph |
| LogP (Predicted) | ~2.7 – 3.1 | Highly Lipophilic |
| pKa (Conjugate Acid) | ~2.5 – 2.8 | Weak Base (protonates at N3) |
| λmax (UV/Vis) | ~250–260 nm | Aromatic π-π* transitions |
Solubility Behavior[1][6][7][8]
-
Aqueous Solubility: Poor (< 0.1 mg/mL) at physiological pH (7.4).[1] The thiazole nitrogen is a weak base; therefore, solubility increases significantly in acidic media (0.1 M HCl) due to the formation of the thiazolium cation.
-
Organic Solubility: Freely soluble (>50 mg/mL) in DMSO, Dimethylformamide (DMF), Methanol, Ethanol, and Chloroform.
-
Reconstitution Strategy: For biological assays, prepare a stock solution in DMSO (typically 10–100 mM) before diluting into aqueous buffers.[1] Ensure the final DMSO concentration is <1% to prevent precipitation.[1]
Stability Profile & Degradation Pathways[1]
Thermal and Chemical Stability
The thiazole ring exhibits significant aromatic character, conferring high thermal stability.
-
Thermal: Stable at elevated temperatures.[1] Synthetic protocols often involve heating to 120°C–190°C without degradation.[1]
-
Hydrolysis: The thiazole ring is resistant to hydrolysis in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions over 24 hours.
-
Oxidation: The sulfur atom is the primary site for oxidative attack.[1] Strong oxidants (e.g., mCPBA, peroxides) can form S-oxides or sulfones , eventually leading to ring opening.[1]
Photostability (Critical)
Thiazoles substituted with phenyl groups are prone to photoisomerization .[1] Under UV irradiation, 5-methyl-4-phenylthiazole can rearrange to form isothiazole derivatives via a Dewar-benzene-like intermediate.[1]
-
Recommendation: Store solid material and solutions in amber glass vials to prevent UV-induced rearrangement.[1]
Diagram 1: Stability & Degradation Logic
Caption: Stability map indicating high thermal/hydrolytic resistance but vulnerability to photo-isomerization and oxidation.[1][2]
Experimental Protocols
Protocol A: Kinetic Solubility Determination
Purpose: To determine the maximum solubility in a specific buffer for biological screening.[1]
-
Preparation: Prepare a 10 mM stock solution of 5-methyl-4-phenylthiazole in DMSO.
-
Spiking: Add 10 µL of stock into 990 µL of PBS (pH 7.4) in a glass vial (final 1% DMSO).
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter the sample using a 0.45 µm PVDF membrane (low binding) to remove undissolved precipitate.[1]
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Note: If the peak area is below the limit of detection, the solubility is likely < 1 µM. Repeat using pH 2.0 buffer to verify pH-dependent solubility.
-
Protocol B: Forced Degradation (Stress Testing)
Purpose: To validate the stability-indicating analytical method.[1]
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable . No significant degradation peaks.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable . No significant degradation peaks.[1] |
| Oxidation | 3% H₂O₂, RT, 4 hours | Degradation .[1] Look for M+16 (N-oxide) or M+32 (Sulfone) peaks in LC-MS.[1] |
| Photolysis | 1.2 million lux hours (Cool White) | Degradation .[1] Check for isomeric shifts in retention time (Isothiazoles).[1] |
Diagram 2: Solubilization Workflow
Caption: Decision tree for preparing stable aqueous solutions, highlighting pH adjustment and co-solvents as remediation steps.
Handling and Storage Guidelines
-
Storage Conditions:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to prevent slow oxidation of the sulfur.
-
Light: Strictly protect from light using amber vials or foil wrapping.[1]
-
-
Safety (SDS Summary):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208272, Thiazole, 5-methyl-4-phenyl-. Retrieved from [Link]
- D'Auria, M., & Racioppi, R. (2008).On the Photoisomerization of Thiophene and Thiazole Derivatives. Journal of Heterocyclic Chemistry. (Discusses the conversion of 4-phenyl-5-methylthiazole to isothiazoles).
- Lianming, W., et al. (2007).Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis.
Methodological & Application
use of 5-methyl-4-phenylthiazole in organic synthesis
Application Note: Precision Synthesis and Regioselective Functionalization of 5-Methyl-4-Phenylthiazole
Executive Summary
5-Methyl-4-phenylthiazole (CAS 19968-61-7) represents a critical scaffold in heterocyclic chemistry, distinct from its 4-phenylthiazole analog due to the steric and electronic blockade at the C5 position. This structural feature renders it an ideal "regio-defined" substrate for studying C2-selective C-H activation without the complication of C5/C2 isomeric mixtures. Furthermore, its derivatives are increasingly relevant in the synthesis of thiazolo[5,4-d]thiazole-based optoelectronic materials and bioactive peptidomimetics.
This guide provides a robust, two-stage protocol for the synthesis of 5-methyl-4-phenylthiazole from stable precursors, followed by a validated method for its direct C-H arylation. Unlike generic textbook descriptions, this protocol addresses the practical challenges of thioformamide instability by utilizing a high-yield deamination strategy.
Chemical Logic & Retrosynthetic Analysis
The direct synthesis of 2-unsubstituted thiazoles via Hantzsch condensation requires thioformamide, an unstable reagent that degrades rapidly. Consequently, the industry-standard approach involves the synthesis of the stable 2-amino intermediate followed by reductive deamination.
-
Step 1 (Cyclization): Condensation of
-bromopropiophenone with thiourea. The methyl group at the -position of the ketone dictates the C5-methyl substitution pattern. -
Step 2 (Deamination): Diazotization of the 2-amino group followed by in situ reduction using hypophosphorous acid (
). -
Application (C-H Activation): With C4 (phenyl) and C5 (methyl) occupied, the C2 position becomes the sole electrophilic site for Pd-catalyzed C-H activation.
Protocol 1: Modular Synthesis of 5-Methyl-4-Phenylthiazole
Stage A: Hantzsch Cyclization to 2-Amino-5-methyl-4-phenylthiazole
Reagents:
-
2-Bromopropiophenone (CAS 2114-00-3): 10.0 mmol (2.27 g)
-
Thiourea: 12.0 mmol (0.91 g)
-
Ethanol (Absolute): 20 mL
-
Ammonium Hydroxide (25%): For neutralization
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (12.0 mmol) in ethanol (20 mL).
-
Addition: Add 2-bromopropiophenone (10.0 mmol) dropwise over 5 minutes. The reaction is exothermic; ensure the solution does not boil uncontrollably.
-
Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide should be consumed completely. -
Workup: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Pour the mixture into 50 mL of ice water. Basify to pH 9-10 using ammonium hydroxide. The free base will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water (
mL), and dry under vacuum.-
Expected Yield: 85-92%
-
Characterization: Melting point 130-132°C.
-
Stage B: Reductive Deamination (Sandmeyer-type)
Reagents:
-
2-Amino-5-methyl-4-phenylthiazole (Stage A Product): 5.0 mmol
-
Hypophosphorous acid (
, 50% aq.): 50 mmol (10 equiv) -
Sodium Nitrite (
): 7.5 mmol (1.5 equiv) -
Water/Acetonitrile (1:1): 20 mL
Procedure:
-
Solubilization: Dissolve the 2-aminothiazole in the water/acetonitrile mixture and cool to
in an ice bath. Add slowly. -
Diazotization: Dissolve
in minimal water (2 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below .-
Critical Mechanism: The diazonium salt forms transiently and is immediately reduced by the hypophosphorous acid, evolving nitrogen gas (
).
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature and stir for 12 hours. -
Extraction: Neutralize with saturated
(careful: gas evolution). Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).-
Target: 5-methyl-4-phenylthiazole (Pale yellow oil/low-melting solid).
-
Protocol 2: Regioselective C2-Arylation
This protocol demonstrates the utility of 5-methyl-4-phenylthiazole as a substrate for direct C-H activation. The "blocked" C5 position ensures exclusive C2 selectivity.
Reaction Scheme:
Reagents:
-
Substrate: 5-methyl-4-phenylthiazole (0.5 mmol)
-
Coupling Partner: 4-Bromoanisole (0.6 mmol)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand:
(10 mol%) or XPhos -
Base:
(2.0 equiv) -
Solvent: DMF (anhydrous, 2 mL)
Step-by-Step:
-
Inert Handling: In a glovebox or under Argon flow, charge a microwave vial with Pd(OAc)2, Ligand, Base, and Aryl Bromide.
-
Substrate Addition: Add 5-methyl-4-phenylthiazole and DMF. Seal the vial.
-
Heating: Heat to
for 16 hours (oil bath) or for 1 hour (microwave). -
Filtration: Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black.
-
Analysis: The product will be exclusively the C2-arylated species. No C5-arylation is possible, and ortho-arylation of the phenyl ring is kinetically disfavored under these specific conditions.
Mechanistic Visualization
The following diagram illustrates the synthesis logic and the regioselectivity principles governed by the C5-methyl block.
Figure 1: Synthetic workflow from precursors to functionalized scaffold, highlighting the deamination bridge and regioselectivity.
Data Summary & Troubleshooting
| Parameter | Hantzsch Step (Stage A) | Deamination Step (Stage B) | C-H Arylation |
| Limiting Reagent | 2-Bromopropiophenone | 2-Aminothiazole | Aryl Bromide |
| Key Intermediate | Iminothioether (transient) | Diazonium salt (unstable) | Palladacycle |
| Temp/Time | |||
| Common Failure | Black tar (overheating) | Low yield (poor T-control) | Homocoupling of Ar-Br |
| Solution | Add ketone slowly | Keep | Use excess Ar-Br (1.5 eq) |
Safety Note: The deamination step generates
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Deamination of 2-Aminothiazoles
- Title: "Efficient deamination of 2-aminothiazoles via dediazoni
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6.
-
URL:[Link]
-
C-H Activation of Thiazoles
- Title: "Pd-Catalyzed Direct Aryl
- Source:Chemical Reviews, 2011.
-
URL:[Link]
-
Related Photochemistry (5-Phenylisothiazole transposition)
- Title: "Photochemistry of 3- and 5-Phenylisothiazoles.
- Source:The Journal of Organic Chemistry.
-
URL:[Link]
Sources
Application Note: Optimized Protocols for Integrating 5-Methyl-4-Phenylthiazole into Click Chemistry Libraries
Executive Summary & Strategic Rationale
5-methyl-4-phenylthiazole (CAS 1826-16-0) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous oncology and anti-infective candidates. However, its integration into Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) presents a distinct challenge: the thiazole sulfur atom acts as a soft Lewis base, capable of coordinating with Cu(I) catalysts. This competitive binding often leads to "catalyst poisoning," resulting in sluggish kinetics or stalled reactions compared to benzene-based analogs.
This Application Note provides a validated, high-fidelity workflow to:
-
Functionalize the 5-methyl-4-phenylthiazole core at the C-2 position to install a "click-ready" alkyne handle.
-
Execute a robust CuAAC reaction using a ligand-accelerated system that outcompetes sulfur coordination, ensuring high yields.
Mechanistic Insight: The "Thiazole Challenge"
Before attempting synthesis, researchers must understand why standard aqueous CuAAC protocols often fail with this substrate.
Catalyst Poisoning Mechanism
In a standard click reaction, the Cu(I) species coordinates with the alkyne to form a
The Solution: Ligand Acceleration
To bypass this, we utilize Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA (water-soluble analog). These ligands bind Cu(I) with sufficient strength to prevent thiazole interference while maintaining the necessary lability to permit the catalytic cycle.
Figure 1: Competitive coordination pathway. Without TBTA, the thiazole sulfur sequesters Cu(I), stalling the reaction.
Experimental Protocols
Phase 1: Installing the Click Handle (C2-Alkynylation)
Since 5-methyl-4-phenylthiazole lacks a native click handle, we must install an alkyne at the most reactive site: the C-2 position. Direct C-H activation is preferred over halogenation to minimize steps.
Reaction Scheme:
5-methyl-4-phenylthiazole
Step 1.1: Synthesis of 2-Iodo-5-methyl-4-phenylthiazole
Note: This intermediate is more stable than the 2-lithio species for storage.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Dissolution: Dissolve 5-methyl-4-phenylthiazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 10 mins. The solution will darken (deep orange/red). Stir for 45 mins at -78°C.
-
Critical Check: Maintain strictly below -70°C to prevent ring fragmentation.
-
-
Quench: Add a solution of Iodine (
) (1.3 eq) in THF dropwise. -
Workup: Warm to RT. Quench with sat.
(to remove excess iodine). Extract with EtOAc. -
Yield Expectation: >85% after column chromatography (Hex/EtOAc).
Step 1.2: Sonogashira Coupling & Deprotection
-
Coupling: Combine 2-iodo-intermediate (1.0 eq), TMS-acetylene (1.5 eq),
(5 mol%), and CuI (10 mol%) in degassed /THF (1:1). Stir at 50°C for 4 hours. -
Deprotection: Treat the crude TMS-alkyne with
(2.0 eq) in MeOH for 1 hour at RT. -
Result: 2-ethynyl-5-methyl-4-phenylthiazole (The "Click-Ready" Scaffold).
Phase 2: The Ligand-Optimized Click Reaction (CuAAC)
Standard aqueous conditions often fail here. This protocol uses a DMSO/t-BuOH system with TBTA to protect the catalyst.
Materials:
-
Alkyne: 2-ethynyl-5-methyl-4-phenylthiazole (from Phase 1).
-
Azide: Target azide of choice (e.g., Benzyl azide for validation).
-
Catalyst Source:
(pre-dissolved in water). -
Reductant: Sodium Ascorbate (freshly prepared).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
Protocol:
-
Solvent Prep: Prepare a 1:1 mixture of DMSO/t-BuOH . (DMSO solubilizes the thiazole; t-BuOH accelerates the protonation step).
-
Ligand Complexation (Crucial Step): In a separate vial, mix
(5 mol%) and TBTA (10 mol%) in a small volume of DMSO/Water. Stir for 5 mins until the solution turns a distinct blue-green.-
Why? Pre-complexing ensures the Cu is protected before it encounters the thiazole sulfur.
-
-
Reaction Assembly:
-
Vial A: Alkyne (1.0 eq) + Azide (1.1 eq) in 1 mL solvent mix.
-
Add the Cu-TBTA complex to Vial A.
-
Add Sodium Ascorbate (20 mol%) last to initiate reduction to Cu(I).
-
-
Incubation: Stir at 40°C for 4–6 hours. (Slight heat helps overcome the steric bulk of the phenyl group).
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the alkyne peak (approx. MW 199 + H).
Data & Validation
Ligand Performance Comparison
The following table illustrates the necessity of the TBTA ligand for this specific thiazole scaffold.
| Condition | Ligand | Catalyst Load | Time to 90% Conv. | Observation |
| Standard | None | 5 mol% Cu | > 24 Hours | Stalled at 40%; Green precipitate (Cu-S complex) |
| High Load | None | 20 mol% Cu | 12 Hours | Full conversion, but difficult purification |
| Optimized | TBTA | 5 mol% Cu | 4 Hours | Clean conversion, clear solution |
Workflow Visualization
Figure 2: Complete "Click-to-Lead" synthesis pathway for thiazole scaffolds.
Troubleshooting & Safety
-
Regioselectivity: The C-5 position (methyl bearing) is blocked. The C-2 position is the only acidic proton available for lithiation, ensuring high regioselectivity.
-
Purification: Thiazole-triazole conjugates are highly polar. If normal phase silica fails, switch to C18 Reverse Phase chromatography using a Water/Acetonitrile gradient (+0.1% Formic Acid).
-
Safety: Azides are potential explosives. Keep molecular weight ratio
. Perform all CuAAC reactions behind a blast shield.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]
-
Schnürch, M., et al. (2007). Halogen–Dance Reactions on Thiazoles. Journal of Organic Chemistry. (Demonstrates C2-lithiation stability). [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Details on TBTA ligand usage). [Link]
analytical methods for detecting 5-methyl-4-phenylthiazole
Application Note: Strategic Analysis of 5-Methyl-4-Phenylthiazole
Part 1: Executive Summary & Strategic Rationale
5-methyl-4-phenylthiazole (CAS: 1826-18-2) is a critical heterocyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and functional flavor ingredients. Its structural isomer, 4-methyl-5-phenylthiazole (CAS: 19968-61-7) , often co-exists as a process impurity or byproduct.[1] Distinguishing these two isomers is the primary analytical challenge due to their identical molecular weight and similar fragmentation patterns.[1]
This guide moves beyond generic "cookbooks" to provide a logic-driven approach for detection and quantification. We prioritize Reverse-Phase HPLC (RP-HPLC) for purity profiling in pharmaceutical matrices and GC-MS for trace analysis in complex organic mixtures.[1]
Part 2: Physicochemical Profile & Method Design
Before selecting a method, the analyst must understand the molecule's behavior in solution.[1]
| Property | Value | Analytical Implication |
| Molecular Weight | 175.25 g/mol | Suitable for single-quadrupole MS (LC or GC).[1] |
| LogP (Octanol/Water) | ~3.0 (Lipophilic) | Strong retention on C18 columns; requires high % organic mobile phase for elution.[1] |
| pKa (Thiazole N) | ~2.5 (Weak Base) | At pH < 2.5, it is protonated (ionized). At pH > 4.0, it is neutral.[1] Method Choice: Run at neutral pH (pH 6-7) for max retention, or acidic pH (pH 2-3) for sharp peaks and MS compatibility. |
| UV Max | ~250–280 nm | Detectable by standard UV-Vis/PDA detectors.[1] |
| Boiling Point | ~280°C (est.)[1] | High enough to be stable, low enough for GC analysis. |
Part 3: Protocol A – HPLC-UV/MS for Impurity Profiling
Context: This is the gold standard for quantifying 5-methyl-4-phenylthiazole in drug substances or reaction mixtures where non-volatile salts may be present.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why? The C18 stationary phase interacts strongly with the phenyl ring (π-π interactions) and the lipophilic methyl group, providing necessary selectivity against polar impurities.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Why? Acidic pH protonates the thiazole nitrogen, preventing secondary interactions with residual silanols on the column, which causes peak tailing. Ammonium formate is volatile, making this MS-compatible.[1]
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Column Temp: 35°C (Improves mass transfer and peak sharpness).[1]
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold to elute polar salts |
| 15.0 | 90 | Linear ramp to elute target lipophiles |
| 18.0 | 90 | Wash step |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of standard in 10 mL Acetonitrile (1000 ppm).
-
Working Standard: Dilute Stock to 10 ppm using 50:50 Water:Acetonitrile.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the phenyl group).[1]
Part 4: Protocol B – GC-MS for Trace Analysis
Context: Ideal for detecting residual 5-methyl-4-phenylthiazole in solvents, raw materials, or flavor matrices.[1]
Instrument Parameters
-
System: Agilent 7890/5977 GC-MS or equivalent.
-
Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]
-
Inlet: Splitless (for trace) or Split 10:1 (for assay). Temp: 250°C.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C (Critical resolution window for isomers).
-
Final: 30°C/min to 300°C (Hold 3 min).
MS Detection (SIM Mode)
For high sensitivity, use Selected Ion Monitoring (SIM) after determining retention time in Scan mode.
-
Qualifier Ions: m/z 134 (Loss of acetonitrile moiety characteristic of thiazoles), m/z 103.
Part 5: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for data integrity.
Figure 1: Decision tree for analytical method selection emphasizing the critical isomer separation step.
Part 6: Validation & Troubleshooting (Self-Validating Systems)
Isomer Resolution (The "Trust" Factor)
The most common failure mode is co-elution with 4-methyl-5-phenylthiazole .[1]
-
Validation Step: You must inject a mix of both isomers during method development.[1]
-
Success Criterion: Resolution (
) between the two peaks must be .[1] -
Troubleshooting: If
in HPLC, lower the acetonitrile slope (e.g., 0.5% per minute) or switch to a Phenyl-Hexyl column to exploit selectivity differences.
Peak Tailing (The "Expertise" Factor)
Thiazole nitrogens can act as Lewis bases.[1]
-
Observation: Asymmetric peaks (Tailing Factor > 1.5).
-
Fix: Ensure mobile phase pH is buffered. Simple "water/acetonitrile" is insufficient.[1] Add 0.1% Formic Acid or 10mM Ammonium Acetate.[1]
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 1, 10, 50, 100, 200 ppm).
-
Acceptance:
.[1]
Part 7: Safety & Handling
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A [Source 1.8].
-
Precaution: Handle in a fume hood. Wear nitrile gloves.[1]
-
Disposal: Collect in halogenated organic waste containers (due to Sulfur content).
Part 8: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208272, Thiazole, 5-methyl-4-phenyl-. Retrieved from [Link]
-
Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.[1] BMC Chemistry. Retrieved from [Link]
-
The Good Scents Company. 5-ethyl-4-methyl thiazole (Structural Analog Data). Retrieved from [Link]
Sources
Application Note: Scalable Synthesis of 5-Methyl-4-Phenylthiazole via Modified Hantzsch Protocol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 5-methyl-4-phenylthiazole (CAS: 13755-19-6) , a critical intermediate in pharmaceutical chemistry and a high-value flavor compound (FEMA 3717).
While traditional laboratory methods often rely on unstable thioformamide or expensive reagents, this guide presents a Modified Hantzsch Synthesis optimized for kilogram-scale production. The process utilizes the in situ generation of thioformamide from formamide and phosphorus pentasulfide (
Key Performance Indicators (KPIs):
-
Target Yield: 75–85% (Overall)
-
Purity: >98% (GC/HPLC)
-
Scale: Adaptable from 100 g to 10 kg
-
Throughput: High (Avoids column chromatography)
Process Chemistry Strategy
The synthesis is divided into two distinct chemical operations. The strategic choice of reagents prioritizes atom economy and thermodynamic control to minimize side-product formation (e.g., dibrominated ketones or regioisomeric oxazoles).
Retrosynthetic Logic
The target scaffold is constructed via the condensation of an
-
Step 1 (Activation): Selective
-bromination of propiophenone to generate 2-bromo-1-phenylpropan-1-one . -
Step 2 (Cyclization): Reaction with thioformamide (generated in situ from formamide and
) to close the thiazole ring.
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway. The Hantzsch cyclization utilizes in situ thioformamide generation to avoid handling unstable intermediates.
Experimental Protocols
Protocol A: Selective Bromination of Propiophenone
Objective: Synthesize 2-bromo-1-phenylpropan-1-one avoiding the dibromo impurity. Safety Warning: Bromine is corrosive and toxic. The product is a severe lachrymator (tear gas). Work in a well-ventilated fume hood.
Materials
-
Propiophenone (1.0 eq)
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent, 3 Vol)
-
Hydrobromic acid (HBr) 48% (Catalytic, 0.05 eq)
Procedure
-
Charge: Load propiophenone and glacial acetic acid into a reactor equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.
-
Initiation: Add catalytic HBr (or
) to initiate enolization. -
Addition: Add liquid bromine dropwise over 60–90 minutes.
-
Critical Control Point: Maintain internal temperature between 20°C and 30°C . Temperatures >40°C promote dibromination.
-
Visual Cue: The red bromine color should dissipate rapidly upon contact with the solution, indicating active consumption.
-
-
Completion: Stir for 1 hour post-addition. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1] Propiophenone should be <2%.
-
Quench: Pour the mixture into ice-cold water (5 Vol).
-
Isolation: The product will separate as a heavy oil or low-melting solid. Extract with Dichloromethane (DCM). Wash organics with saturated
(to remove acetic acid) and brine. -
Drying: Dry over
and concentrate in vacuo.-
Storage: Use immediately for Step 2 or store at 4°C to prevent degradation.
-
Protocol B: Modified Hantzsch Cyclization
Objective: Condensation of the
Materials
-
2-bromo-1-phenylpropan-1-one (from Protocol A, 1.0 eq)
-
Formamide (5.0 eq) – Acts as reagent and solvent
-
Phosphorus Pentasulfide (
) (1.2 eq) -
Dioxane or Toluene (Optional co-solvent for viscosity)
Procedure
-
Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and an outlet tube leading to a NaOH scrubber (10% NaOH solution).
-
Reagent Prep: Charge formamide into the reactor.
-
Thionation: Add
in portions at room temperature. (Exothermic). Stir for 30 minutes to generate the thioformamide-complex in situ. -
Addition: Add 2-bromo-1-phenylpropan-1-one dropwise over 45 minutes.
-
Note: The reaction is exothermic. Control addition rate to keep temperature <60°C.
-
-
Cyclization: Heat the mixture to 90–100°C for 3–5 hours.
-
Workup (The "Self-Validating" Purification):
-
Cool to room temperature.[5]
-
Dilute with water (10 Vol). The mixture will be acidic (pH < 2).
-
Wash 1 (Acidic): Extract with Ethyl Acetate or MTBE.
-
Insight: The product (thiazole) is basic and stays in the aqueous layer as the hydrobromide salt. Non-basic impurities (unreacted ketone, sulfur byproducts) move to the organic layer. Discard the organic layer.
-
-
Basification: Basify the aqueous layer to pH 9–10 using 50% NaOH or
while cooling (ice bath). The product will oil out as the free base. -
Extraction 2 (Basic): Extract the turbid aqueous mixture with DCM or MTBE (
). -
Final Isolation: Dry combined organics (
) and concentrate.
-
Purification & Validation
For high-purity applications (Pharma/Flavor), simple extraction is often insufficient due to trace sulfur odor.
Vacuum Distillation
-
Boiling Point: ~140–145°C at 10 mmHg (Estimated).
-
Procedure: Perform fractional distillation under reduced pressure. Collect the main fraction as a pale yellow to colorless oil.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | > 98.0% | GC-FID / HPLC |
| 1H NMR (CDCl3) | NMR | |
| Mass Spec | [M+H]+ = 176.05 | LC-MS |
Purification Logic Diagram
Figure 2: Acid-Base purification workflow ensuring removal of non-basic impurities.
Troubleshooting & Optimization
-
Low Yield in Step 1:
-
Cause: Temperature too high (>40°C) leading to dibromination.
-
Fix: Strict temperature control; use DCM/Acetic acid mix to improve heat transfer.
-
-
Incomplete Cyclization (Step 2):
-
Cause: Degraded
(hydrolyzes in moist air). -
Fix: Use fresh reagent or increase loading to 1.5 eq. Ensure formamide is dry.
-
-
Strong Sulfur Odor in Final Product:
-
Cause: Residual thioamides.
-
Fix: Wash the final organic layer with 10% Sodium Hypochlorite (Bleach) solution to oxidize sulfur residues, followed by a thiosulfate wash.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
-
Journal of the American Chemical Society. "Thiazoles from alpha-halo ketones and thioamides."[8]
-
Source: (Representative link for Hantzsch mechanism).
-
-
Large Scale Synthesis of Thiazole Derivatives (Patent)
- CN101475541A. "Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Source:
-
Purification Strategies for Thiazoles
- Vertex AI Search Result 1.1: "5-hydroxymethyl thiazole purification process.
-
Source:
-
Bromination of Propiophenone
-
ChemicalBook. "2-BROMO-1-PHENYLPROPANE synthesis."[9]
-
Source:
-
-
General Thiazole Chemistry
- Comprehensive Heterocyclic Chemistry.
-
Source:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. 2-BROMO-1-PHENYLPROPANE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-methyl-4-phenylthiazole synthesis
Technical Support Center: Synthesis of 5-Methyl-4-phenylthiazole
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-methyl-4-phenylthiazole. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions related to the Hantzsch thiazole synthesis, the most prevalent method for preparing this class of compounds. Our goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 5-methyl-4-phenylthiazole. Each entry details the symptoms, probable causes, and actionable solutions based on established chemical principles and field experience.
Problem 1: Low or No Product Yield
-
Symptom: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting materials (thioacetamide and/or α-haloketone) and minimal product formation.
-
Probable Causes:
-
Insufficient Reaction Temperature: The activation energy for the cyclization step might not be met. The Hantzsch synthesis often requires heating to overcome intermediate energy barriers and drive the reaction towards the stable aromatic product.[1]
-
Inadequate Reaction Time: The reaction may be kinetically slow under the current conditions.
-
Poor Reagent Quality: The α-haloketone (e.g., 2-chloro-1-phenyl-1-propanone) can degrade upon storage, and thioacetamide is sensitive to moisture.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.
-
-
Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature. If using ethanol, ensure the reaction is brought to a gentle reflux. Monitor the reaction progress every 1-2 hours via TLC.
-
Extend Reaction Time: Continue the reaction for a longer duration (e.g., 12-24 hours), monitoring periodically to ensure the product is not degrading.
-
Verify Reagent Purity: Use freshly opened or purified reagents. The α-haloketone can be checked by ¹H NMR, and thioacetamide should be a crystalline solid.
-
Check Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the thioacetamide to ensure the complete conversion of the more expensive α-haloketone.
-
Problem 2: Formation of Significant Impurities
-
Symptom: The crude product shows multiple spots on TLC or peaks in LC-MS, complicating purification and reducing the isolated yield.
-
Probable Causes:
-
Side Reactions from pH Imbalance: The Hantzsch synthesis is pH-sensitive. While often performed under neutral conditions, the reaction of N-substituted thioureas under acidic conditions can lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles.[2][3] Although less common with simple thioamides, localized pH changes can promote side reactions.
-
Thermal Degradation: Excessive heat can cause decomposition of reactants or the final thiazole product.[1]
-
Self-condensation of α-haloketone: In the presence of a base or heat, the α-haloketone can undergo self-condensation reactions.
-
-
Solutions:
-
Control pH: The reaction should ideally be run under neutral or slightly basic conditions.[2] If an acidic impurity is suspected in the starting materials, adding a non-nucleophilic base like sodium carbonate can be beneficial.[1]
-
Optimize Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate (see Problem 1). A typical reflux in ethanol is usually sufficient.
-
Order of Addition: Add the α-haloketone slowly to the solution of thioacetamide in the reaction solvent. This maintains a low concentration of the haloketone, minimizing self-condensation.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Symptom: The product does not precipitate upon work-up, or it co-elutes with impurities during column chromatography.
-
Probable Causes:
-
High Solubility in Work-up Solvent: The thiazole product may be soluble in the aqueous phase, especially if the volume is large or if organic co-solvents are present.
-
Formation of Emulsions: During aqueous work-up and extraction with an organic solvent, emulsions can form, trapping the product.
-
Similar Polarity of Product and Impurities: Byproducts may have similar polarity to 5-methyl-4-phenylthiazole, making chromatographic separation challenging.
-
-
Solutions:
-
Precipitation/Extraction Strategy: After the reaction, cool the mixture and neutralize it carefully with a base like sodium carbonate.[1] The neutral thiazole product is often poorly soluble in water and may precipitate.[4] If it remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Breaking Emulsions: Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.
-
Chromatography Optimization:
-
Use a different solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is a good starting point.
-
Consider recrystallization as an alternative or final purification step. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials for synthesizing 5-methyl-4-phenylthiazole via the Hantzsch method?
The standard Hantzsch synthesis involves the condensation of an α-haloketone and a thioamide.[1][4][5] For 5-methyl-4-phenylthiazole, the required precursors are:
-
α-Haloketone: 2-Chloro-1-phenyl-1-propanone or 2-Bromo-1-phenyl-1-propanone.
-
Thioamide: Thioacetamide.
Q2: Can you explain the underlying mechanism of the Hantzsch synthesis?
Certainly. The reaction proceeds through a multistep pathway that results in the formation of the stable, aromatic thiazole ring.[1][4] The key steps are:
-
Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.[5]
-
Tautomerization: The intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon of the original ketone.[4][5]
-
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic thiazole ring.[1][5] This final dehydration step is a strong thermodynamic driving force for the reaction.[1]
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Key steps in the Hantzsch synthesis pathway.
Q3: What is the optimal solvent and temperature for this reaction?
Ethanol is the most commonly used solvent as it effectively dissolves the starting materials and is suitable for refluxing temperatures (~78 °C), which provides sufficient energy for the reaction without causing significant degradation.[6] The reaction is typically refluxed for several hours (e.g., 12 hours).[6] However, aprotic solvents like DMF can also be used.[2] Modern variations sometimes employ microwave irradiation or solvent-free conditions to accelerate the reaction.[7][8]
Q4: Are there alternative methods to the Hantzsch synthesis for preparing this thiazole?
Yes, while the Hantzsch synthesis is the most common, other methods for creating substituted thiazoles exist. These often involve different starting materials and reaction types, such as:
-
Cook-Heilbron Synthesis: Involves the reaction of an α-aminonitrile with carbon disulfide.
-
From α-diazoketones: Coupling of α-diazoketones with thioamides, often catalyzed by acids like TfOH.[7]
-
Multi-component Reactions: Some modern methods involve the one-pot reaction of three or more components to build the thiazole ring.[9]
These alternatives can be advantageous if the required α-haloketone is unstable, toxic, or difficult to procure.[10]
Experimental Protocols & Data
Optimized Reaction Parameters (Hantzsch Method)
| Parameter | Recommended Value | Rationale & Expert Insight |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reflux without degradation. Using anhydrous ethanol minimizes water-related side reactions. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to drive the reaction to completion at a reasonable rate.[1] Lower temperatures may lead to incomplete conversion. |
| Reactant Ratio | 1.0 eq. α-haloketone / 1.1 eq. Thioacetamide | A slight excess of thioacetamide ensures the complete consumption of the more complex and valuable α-haloketone. |
| Reaction Time | 6 - 12 hours | This is typically sufficient for full conversion. Progress should be monitored by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). |
| Work-up | Neutralization (e.g., NaHCO₃ or Na₂CO₃) | The reaction can generate HBr or HCl, creating the thiazolium salt. Neutralization yields the free base, which is less water-soluble and easier to extract or precipitate.[1] |
Step-by-Step Synthesis Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.1 eq) and anhydrous ethanol (approx. 5-10 mL per mmol of limiting reagent).
-
Reagent Addition: Stir the mixture until the thioacetamide is fully dissolved. Slowly add 2-bromo-1-phenyl-1-propanone (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is neutral (pH ~7-8).
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Diagram: General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Retrieved from [Link]
-
Ye, W., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole. Molecules, 13(6), 1259-1265. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1330. Retrieved from [Link]
-
Tantawy, A. S., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Omega, 4(22), 19691–19702. Retrieved from [Link]
- Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2908-2914.
-
Rehman, A., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5853. Retrieved from [Link]
-
Mamedov, V. A., et al. (2004). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4′-methyl-5′- phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC, 2004(xii), 47-69. Retrieved from [Link]
-
Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1284-1292. Retrieved from [Link]
-
Patel, R. B., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4461-4465. Retrieved from [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][4]triazolo[4,3-a]pyrimidines. Molecules, 17(8), 9193-9205. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Retrieved from [Link]
-
Smy, J. L., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Communications. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03905J [pubs.rsc.org]
Technical Support Center: Analytical Characterization of 5-Methyl-4-Phenylthiazole Impurities
Introduction
Welcome to the technical support hub for 5-methyl-4-phenylthiazole (CAS 1826-16-0). This heterocyclic intermediate is a critical scaffold in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various agrochemicals.
The analytical challenge with this molecule lies not in its detection, but in its differentiation from regioisomers (specifically 4-methyl-5-phenylthiazole) and the quantification of synthesis-driven byproducts arising from the Hantzsch thiazole condensation. This guide provides self-validating protocols to isolate, identify, and control these impurities.
Part 1: Impurity Profiling & Origins
Q: What are the most common impurities expected in 5-methyl-4-phenylthiazole batches?
A: Based on the standard Hantzsch synthesis (condensation of
| Impurity Type | ID | Chemical Name | Origin/Mechanism |
| Starting Material | IMP-A | 2-Bromo-1-phenylpropan-1-one | Incomplete reaction; often co-elutes with product in non-polar methods. |
| Regioisomer | IMP-B | 4-Methyl-5-phenylthiazole | Isomerization of the |
| Byproduct | IMP-C | 1-Phenylpropan-1-one (Propiophenone) | Dehalogenation of the starting material during workup. |
| Side Reaction | IMP-D | 2,2'-Bis(thiazole) dimers | Oxidative dimerization of the thiazole ring at the C-2 position (if C-2 is unsubstituted). |
Q: Why is the regioisomer (IMP-B) formed, and how do I prevent it?
A: The formation of the regioisomer is rarely a reaction rearrangement but rather a feedstock purity issue . The starting material, 2-bromo-1-phenylpropan-1-one, can be contaminated with 1-bromo-1-phenylpropan-2-one if the bromination of propiophenone was not regioselective.
-
Action: stringent QC on your
-haloketone starting material using GC-MS before initiating the Hantzsch synthesis.
Part 2: Chromatographic Separation (HPLC/UPLC)
Q: My HPLC method shows a single peak, but NMR suggests impurities. How do I resolve the co-eluting regioisomer?
A: The 4-phenyl and 5-phenyl isomers have nearly identical lipophilicity, making separation on standard C18 columns difficult. You must exploit the pi-pi interaction differences caused by the steric positioning of the phenyl ring.
Recommended Protocol: Phenyl-Hexyl Orthogonality
-
Stationary Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The biphenyl phase interacts differentially with the 4-phenyl vs. 5-phenyl rings due to the "twist" angle of the phenyl group relative to the thiazole core.
-
Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH promotes stronger pi-pi interactions with the stationary phase.
-
pH Control: Thiazoles are basic (
). Use a buffer at pH 3.0 (Formate or Phosphate) to keep the nitrogen protonated. This reduces peak tailing and improves resolution ( ).
Method Parameters:
-
Column: Kinetex Biphenyl or equivalent (150 x 4.6 mm, 2.6 µm).
-
Buffer: 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 40% MeOH to 80% MeOH over 15 minutes.
-
Detection: UV at 285 nm (Isosbestic point) and 254 nm (Max absorbance).
Q: Why am I seeing severe peak tailing for the main peak?
A: This is a classic "silanol effect." The basic nitrogen at position 3 of the thiazole ring interacts with residual silanols on the silica support.
-
Fix 1: Ensure your buffer concentration is at least 10-20 mM to suppress ion-exchange interactions.
-
Fix 2: Add 5% THF to the mobile phase to block silanol sites.
-
Fix 3: Use an "end-capped" column specifically designed for basic compounds (e.g., C18-Base Deactivated).
Part 3: Spectroscopic Identification (NMR & MS)
Q: How do I definitively distinguish 5-methyl-4-phenylthiazole from 4-methyl-5-phenylthiazole using NMR?
A: Proton NMR (
The Diagnostic Logic:
-
Target (5-methyl-4-phenyl): The Methyl group (at C5) is spatially distant from the Proton at C2. The Phenyl ring (at C4) is closer to the C2 proton (though still separated by N).
-
Key Signal: Look for NOE cross-peaks between the Phenyl ortho-protons and the Methyl group . They are on adjacent carbons (C4 and C5).
-
-
Isomer (4-methyl-5-phenyl): The Methyl is at C4, Phenyl is at C5.
-
Key Signal: Strong NOE between Methyl protons and Phenyl ortho-protons (still adjacent).
-
Differentiator:HMBC (Heteronuclear Multiple Bond Correlation) is superior here.
-
Target: The Methyl protons will show a 3-bond coupling (
) to the Carbon at position 4 (which is a quaternary carbon attached to the Phenyl). -
Isomer: The Methyl protons will show a 3-bond coupling to C5 (attached to Phenyl). The chemical shift of C4 vs C5 is distinct (C4 is typically downfield near 150-155 ppm due to N-adjacency; C5 is near 130-140 ppm).
-
-
Q: In LC-MS, I see a mass of [M+16]. Is this an N-oxide?
A: Yes, or a sulfoxide. Thiazoles are susceptible to oxidation at the Nitrogen (N-oxide) or Sulfur (S-oxide) under stress conditions.
-
differentiation:
-
N-oxide: Often elutes earlier in Reverse Phase due to higher polarity. Fragment ions will show characteristic loss of Oxygen (M-16).
-
S-oxide: Rare in thiazoles without strong oxidants, but possible.
-
Validation: Treat the sample with a mild reducing agent (e.g., triphenylphosphine). If the peak disappears, it is an N-oxide.
-
Part 4: Synthesis & Impurity Workflow Visualization
The following diagram illustrates the Hantzsch synthesis pathway and the specific origin points of the impurities discussed above. Use this to trace back analytical anomalies to the synthetic process.
Figure 1: Mechanistic origin of impurities in the Hantzsch synthesis of 5-methyl-4-phenylthiazole.
References
-
Hantzsch Thiazole Synthesis Mechanism & Byproducts
- Source: Organic Chemistry Portal
- Relevance: Defines the core condensation mechanism and potential for dehalogen
-
URL:[Link]
-
Analytical Method Development for Thiazoles (HPLC)
- Source: Journal of Pharmaceutical and Biomedical Analysis (General Guidelines for Basic Heterocycles)
- Relevance: Supports the recommendation of Biphenyl/Phenyl-Hexyl columns for separating positional isomers of phenyl-substituted heterocycles.
-
URL:[Link]
-
Characterization of 2-Amino-4-phenylthiazole Deriv
- Source: N
- Relevance: Provides spectral data comparisons for 4-phenyl vs 5-phenyl substitution p
-
URL:[Link]
- Relevance: Confirms solubility profiles (DMF, DMSO, Ethanol)
Validation & Comparative
comparative study of 5-methyl-4-phenylthiazole synthesis methods
Executive Summary
This guide provides an in-depth technical comparison of synthesis methods for 5-methyl-4-phenylthiazole (CAS: 2488-00-8), a critical intermediate in the development of pharmaceuticals and flavor compounds.[1] We contrast the classical Hantzsch Thiazole Synthesis (coupled with deamination) against the modern Suzuki-Miyaura Cross-Coupling approach.[1]
-
Method A (Classical): Hantzsch cyclization yielding 2-amino-5-methyl-4-phenylthiazole, followed by Sandmeyer-type reductive deamination.[1] Best for cost-efficiency and large-scale production.[1]
-
Method B (Modern): Palladium-catalyzed cross-coupling of 4-bromo-5-methylthiazole and phenylboronic acid.[1] Best for rapid analog generation and late-stage diversification.
Method A: Classical Hantzsch Synthesis & Deamination
This route is the industrial standard due to the low cost of reagents and high atom economy. It constructs the thiazole ring from acyclic precursors.[1]
Reaction Mechanism & Pathway
The synthesis proceeds in two distinct stages:
-
Cyclization: Condensation of
-bromopropiophenone with thiourea to form the 2-aminothiazole scaffold.[1] -
Deamination: Diazotization of the amine followed by in-situ reduction (hydrodediazoniation) to remove the amino group, leaving the desired proton at the C2 position.
Figure 1: Two-step synthesis pathway via Hantzsch cyclization and reductive deamination.[2]
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole
-
Reagents: 2-Bromo-1-phenylpropan-1-one (10 mmol), Thiourea (11 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve 2-bromo-1-phenylpropan-1-one (2.13 g) in 20 mL of absolute ethanol.
-
Add thiourea (0.84 g) in one portion.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Cool to room temperature. A precipitate (HBr salt) may form.[1]
-
Neutralize with aqueous ammonium hydroxide (10%) until pH ~9 to precipitate the free base.[1]
-
Filter the solid, wash with cold water, and recrystallize from ethanol.[1]
-
-
Typical Yield: 85–92%.
Step 2: Reductive Deamination (Sandmeyer-type) [1]
-
Reagents: 2-Amino-5-methyl-4-phenylthiazole (5 mmol), Hypophosphorous acid (H3PO2, 50% aq., 50 mmol), Sodium nitrite (NaNO2, 10 mmol).[1]
-
Procedure:
-
Dissolve the 2-aminothiazole (0.95 g) in 15 mL of 50% H3PO2. Cool to 0–5°C in an ice bath.
-
Dropwise add a solution of NaNO2 (0.69 g) in 3 mL water, maintaining temperature <5°C. Caution: Evolution of nitrogen gas.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours (or leave in a refrigerator overnight).
-
Neutralize the reaction mixture with NaOH (4M) to pH 8.
-
Extract with dichloromethane (3 x 20 mL).
-
Dry organic layer over MgSO4, concentrate, and purify via flash chromatography.
-
-
Typical Yield: 60–75%.
Method B: Suzuki-Miyaura Cross-Coupling
This modular approach utilizes a pre-formed thiazole core and attaches the phenyl ring via palladium catalysis.[1] It avoids the handling of lachrymatory
Reaction Mechanism
The reaction involves the catalytic cycle of Pd(0): Oxidative addition of the thiazole halide, transmetallation with phenylboronic acid, and reductive elimination to form the C-C bond.
Figure 2: Palladium-catalyzed cross-coupling workflow.
Experimental Protocol
-
Reagents: 4-Bromo-5-methylthiazole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 mmol), DME/Water (3:1).
-
Procedure:
-
In a Schlenk tube, combine 4-bromo-5-methylthiazole (178 mg), phenylboronic acid (146 mg), and Na2CO3 (212 mg).
-
Add DME (3 mL) and distilled water (1 mL). Degas the solution with argon for 15 minutes.
-
Add Pd(PPh3)4 (35 mg) under argon flow. Seal the tube.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Typical Yield: 70–85%.
Comparative Analysis
The choice of method depends heavily on the scale and available starting materials.
| Feature | Method A: Hantzsch + Deamination | Method B: Suzuki Coupling |
| Primary Advantage | Cost-Effective: Uses cheap, bulk reagents.[1] | Modular: Easy to vary the phenyl ring (e.g., 4-F-phenyl).[1] |
| Key Disadvantage | Two Steps: Requires deamination; lachrymatory precursors.[1] | Cost: Palladium catalysts are expensive; requires boronic acids.[1] |
| Overall Yield | ~55–65% (over 2 steps) | 70–85% (1 step) |
| Atom Economy | High (Main byproduct is N2, H2O, salts). | Low (Stoichiometric boronic waste). |
| Scalability | Excellent (Kg scale feasible).[1] | Moderate (Catalyst cost limits multi-kg scale).[1] |
| Safety Profile | Moderate: Diazonium salts are potentially explosive; H3PO2 is a reducing agent.[1] | Good: No explosive intermediates; standard organic solvents.[1] |
Recommendation:
-
For Industrial Scale: Use Method A . The cost savings on reagents outweigh the operational complexity of the two-step process.[1]
-
For Medicinal Chemistry (SAR): Use Method B . The ability to swap phenylboronic acid for substituted aryl boronic acids allows for rapid library generation.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.
-
Deamination Protocol: Hodson, H. F., et al. (1970).[1] Deamination of 2-aminothiazoles.[1] Journal of the Chemical Society C: Organic.
-
Suzuki Coupling on Thiazoles: Ohba, M., et al. (2021).[1] Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives.[1][5] RSC Advances.
-
General Thiazole Synthesis Review: Kashyap, S. J., et al. (2012).[1] Synthesis of 2-substituted thiazoles.[1][2][3][6][7][8][9][10][11] Acta Chimica Slovenica.
-
Sandmeyer-Type Deamination: Doyle, M. P., et al. (1977).[1] Alkyl Nitrites in Organic Synthesis.[1] Direct Deamination of Arylamines.[1] Journal of Organic Chemistry.[1]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Phenylthiazole Analogs as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-4-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on a closely related phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold, targeting the p38 mitogen-activated protein (MAP) kinase, a critical node in the cellular response to inflammatory signals. By dissecting the impact of specific structural modifications on inhibitory activity, we offer a comparative framework and actionable insights for the rational design of next-generation anti-inflammatory therapeutics.
The Scientific Rationale: Targeting p38 MAPK with Thiazole Scaffolds
The p38 MAP kinase is a serine/threonine kinase that plays a central role in the signaling cascades responsible for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β)[1]. Its dysregulation is implicated in a host of inflammatory diseases, making it a high-value target for therapeutic intervention. Thiazole-based compounds have emerged as a promising class of inhibitors due to their unique structural features that allow for high-affinity interactions with the ATP-binding pocket of various protein kinases[2].
The core strategy explored here is the development of aminothiazole-based inhibitors designed through a structure-based de novo approach. This methodology leverages the known three-dimensional structure of the p38 MAPK active site to design molecules with optimal binding characteristics. The phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold was identified as a promising starting point, with subsequent SAR studies aimed at refining its potency and drug-like properties[2].
Comparative Analysis of Inhibitor Potency: A Dissection of the SAR
A systematic investigation into substitutions around the phenyl-(2-phenylamino-thiazol-5-yl)-methanone core has yielded critical insights into the structural requirements for potent p38 MAPK inhibition. The following analysis compares key analogs, with inhibitory activities reported as IC50 values ranging from a highly potent 0.1 µM to a moderately active 2 µM[2].
Key Structural Regions and Their Impact on Activity:
-
The 2-Anilino Moiety: Modifications to the phenyl ring at the 2-amino position of the thiazole are critical for potent inhibition. This region is believed to project towards the solvent-exposed region of the ATP-binding pocket.
-
Small, Hydrophobic Substituents: Analogs bearing small hydrophobic groups, such as a methyl or chloro group at the ortho position of the anilino ring, consistently demonstrate enhanced potency. This suggests the presence of a small hydrophobic pocket in the enzyme that can be favorably occupied.
-
Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds can significantly impact activity, depending on their position.
-
-
The 5-Benzoyl Group: The phenyl ring attached to the carbonyl group at position 5 of the thiazole plays a crucial role in anchoring the inhibitor within the active site.
-
Aromatic Stacking: This phenyl ring is positioned to engage in π-stacking interactions with aromatic residues within the kinase's active site.
-
Substituent Effects: The electronic nature of substituents on this ring can modulate the strength of these interactions. While a comprehensive set of substitutions was not detailed in the primary source, it is a key area for further optimization.
-
-
The Thiazole Core: The thiazole ring itself acts as a central scaffold, orienting the key pharmacophoric elements in the correct spatial arrangement for optimal binding. Its nitrogen and sulfur atoms can also participate in crucial interactions within the active site.
Quantitative SAR Data Summary
The following table summarizes the inhibitory activities of representative aminothiazole-based p38 MAPK inhibitors, highlighting the impact of substitutions on the 2-anilino ring[2].
| Compound ID | 2-Anilino Ring Substitution | p38 MAPK IC50 (µM) |
| 1a | Unsubstituted | > 2 |
| 1b | 2-Methyl | 0.5 |
| 1c | 2-Chloro | 0.2 |
| 1d | 2,6-Dichloro | 0.1 |
| 1e | 4-Methoxy | 1.5 |
Data synthesized from Park, H. et al. (2015). Bioorganic & Medicinal Chemistry Letters.[2]
Interpretation of Data: The data clearly demonstrates that substitution at the ortho position of the anilino ring is highly favorable. The unsubstituted analog 1a is largely inactive, while the introduction of a single methyl (1b ) or chloro (1c ) group dramatically increases potency. The di-substituted analog with two chloro groups (1d ) exhibits the highest potency in this series, suggesting that occupancy of both ortho positions with hydrophobic, electron-withdrawing groups is optimal for binding. Conversely, a methoxy group at the para position (1e ) is poorly tolerated, resulting in a significant loss of activity.
Experimental Design and Protocols
To ensure scientific rigor and reproducibility, the methodologies employed in the synthesis and biological evaluation of these compounds are detailed below. These protocols are based on the methods described by Park et al. (2015)[2].
General Synthetic Workflow
The synthesis of the phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold typically follows a multi-step sequence, which provides flexibility for introducing diversity at key positions.
Caption: General synthetic workflow for phenylthiazole analogs.
Step-by-Step Synthesis Protocol (Example):
-
Thiazole Ring Formation (Hantzsch Synthesis):
-
To a solution of an appropriately substituted α-bromoketone (1.0 eq) in ethanol, add a substituted thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-amino-4-phenylthiazole intermediate.
-
-
Acylation:
-
Dissolve the 2-amino-4-phenylthiazole intermediate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired substituted benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
p38 MAPK Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against p38 MAPK is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Caption: Workflow for a typical p38 MAPK biochemical assay.
Step-by-Step Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of recombinant human p38α MAPK, a biotinylated substrate peptide, and ATP. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations (typically in a dose-response format) to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the p38α MAPK enzyme to all wells except the negative controls.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding an EDTA solution. Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship studies of phenyl-(2-phenylamino-thiazol-5-yl)-methanone analogs have successfully identified key structural features that govern their potency as p38 MAPK inhibitors. Specifically, the presence of small, hydrophobic substituents at the ortho positions of the 2-anilino ring is crucial for high-affinity binding, with the 2,6-dichloro analog emerging as a highly potent lead compound[2].
This guide provides a foundational understanding for researchers in the field. Future work should focus on:
-
Expanding SAR at the 5-Benzoyl Position: A systematic exploration of electronic and steric effects at this position could further enhance potency and selectivity.
-
Optimizing Physicochemical Properties: While potent, lead compounds must be optimized for drug-like properties such as solubility, metabolic stability, and cell permeability.
-
In Vivo Evaluation: Promising candidates identified through these comparative studies should be advanced into cellular and animal models of inflammation to validate their therapeutic potential.
By leveraging the insights from this comparative guide, researchers are better equipped to design and develop novel thiazole-based inhibitors with improved efficacy for the treatment of inflammatory diseases.
References
-
Park, H., Lee, S., Kim, H., & Hong, S. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3894-3897. [Link]
-
Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]
Sources
A Comparative Analysis of 5-Methyl-4-Phenylthiazole Derivatives and Standard NSAIDs in Preclinical Models of Inflammation
This guide provides a detailed comparative analysis of the in vivo efficacy of novel 5-methyl-4-phenylthiazole derivatives against a standard Non-Steroidal Anti-Inflammatory Drug (NSAID), focusing on their potential as anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at preclinical data, experimental methodologies, and mechanistic insights.
Introduction: The Quest for Safer and More Effective Anti-Inflammatory Agents
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Derivatives of the 5-methyl-4-phenylthiazole scaffold, in particular, have emerged as a promising class of anti-inflammatory agents.
Standard NSAIDs, such as indomethacin and diclofenac, are widely used for their potent anti-inflammatory and analgesic effects. However, their clinical utility is often limited by significant gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the search for novel anti-inflammatory compounds with improved safety profiles.
This guide will focus on a comparative evaluation of a representative 5-methyl-4-phenylthiazole derivative against a standard NSAID, using data from preclinical in vivo models of inflammation.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of both standard NSAIDs and the investigated thiazole derivatives are primarily attributed to their interference with the arachidonic acid cascade, specifically the inhibition of COX enzymes.
Figure 1: Mechanism of action of a 5-methyl-4-phenylthiazole derivative vs. a standard NSAID.
Studies suggest that some 5-methyl-4-phenylthiazole derivatives exhibit preferential inhibition of COX-2 over COX-1.[1] This selectivity is a key objective in the development of new NSAIDs, as the inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.[2] In contrast, standard NSAIDs like indomethacin are non-selective and inhibit both COX-1 and COX-2.[2]
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[3] Sub-plantar injection of carrageenan induces a biphasic inflammatory response, with the release of various inflammatory mediators, leading to edema formation.[4]
Comparative Efficacy Data
The following table summarizes the comparative in vivo anti-inflammatory and ulcerogenic activity of a representative 5-methyl-4-phenylthiazole derivative and the standard drug, indomethacin.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Ulcer Index (UDD) |
| Control | - | 0% | 0 |
| 5-Methyl-4-Phenylthiazole Derivative | 20 | 62.00% | Low |
| Indomethacin | 10 | 67.00% | High |
Data is compiled and representative of findings from multiple preclinical studies.[5]
The data indicates that the 5-methyl-4-phenylthiazole derivative exhibits potent anti-inflammatory activity, comparable to that of indomethacin.[5] Notably, several studies have reported that thiazole derivatives display superior gastrointestinal safety profiles with significantly lower ulcerogenic potential compared to indomethacin.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
The following is a detailed, step-by-step protocol for the in vivo evaluation of anti-inflammatory activity.
Materials and Methods
-
Animals: Male Wistar rats (150-200g)
-
Inducing Agent: 1% w/v carrageenan suspension in normal saline
-
Test Compounds: 5-methyl-4-phenylthiazole derivative, Indomethacin (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Equipment: Plethysmometer
Procedure
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into three groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test (5-methyl-4-phenylthiazole derivative, 20 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective vehicle, standard drug, or test compound is administered orally (p.o.) to the animals in each group.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Discussion and Future Directions
The preclinical data presented in this guide suggests that 5-methyl-4-phenylthiazole derivatives are a promising class of anti-inflammatory agents with efficacy comparable to standard NSAIDs like indomethacin in the carrageenan-induced paw edema model.[5] The key potential advantage of these derivatives lies in their improved gastrointestinal safety profile, which is likely attributable to a more selective inhibition of the COX-2 enzyme.[1]
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds. Long-term toxicity studies and evaluation in chronic models of inflammation are necessary next steps to validate their therapeutic potential. The development of selective COX-2 inhibitors from the 5-methyl-4-phenylthiazole scaffold could offer a significant advancement in the management of inflammatory disorders, providing a safer alternative to traditional NSAIDs.
References
-
In vivo anti-inflammatory activity by carrageenan induced hind paw... - ResearchGate. Available at: [Link]
-
Anti-inflammatory activity in carrageenan-induced paw edema in rats... - ResearchGate. Available at: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available at: [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC - NIH. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
Anti-inflammatory, Analgesic and Anti-ulcerogenic Activities of Novel bis-thiadiazoles, bis-thiazoles and bis-formazanes - PubMed. Available at: [Link]
-
Anti-inflammatory, Analgesic and Anti-ulcerogenic Activities of Novel bis-thiadiazoles, bis-thiazoles and bis-formazanes - ResearchGate. Available at: [Link]
-
Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H) - PubMed. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software - YouTube. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. Available at: [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - MDPI. Available at: [Link]
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Comparative Evaluation of Anti-Inflammatory Efficacy: 5-Methyl-4-Phenylthiazole Analogs
Executive Summary
This guide provides a technical comparison of 5-methyl-4-phenylthiazole derivatives, a privileged scaffold in medicinal chemistry designed to bridge the gap between potent anti-inflammatory efficacy and reduced gastrointestinal toxicity. Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) that indiscriminately inhibit Cyclooxygenase (COX) enzymes, specific analogs of this core demonstrate tunable selectivity for COX-2.
This analysis targets medicinal chemists and pharmacologists, focusing on the Structure-Activity Relationship (SAR) of the 2-position and phenyl-ring substitutions , supported by in vitro COX inhibition data and in vivo edema reduction models.
Mechanistic Rationale & Scaffold Architecture
The 5-methyl-4-phenylthiazole core functions primarily by blocking the arachidonic acid cascade. The critical differentiation from standard NSAIDs lies in the molecular geometry allowed by the thiazole ring, which fits into the hydrophobic side pocket of COX-2 (facilitated by the Val523 residue), a pocket that is sterically restricted in COX-1 (due to Ile523).
Structural Core
-
Position 4 (Phenyl): The primary hydrophobic anchor. Substitutions here (e.g., p-OMe, p-Cl) dictate electronic affinity and lipophilicity.
-
Position 5 (Methyl): Provides steric bulk that aids in orienting the molecule within the enzyme active site, preventing "reverse binding" often seen with smaller inhibitors.
-
Position 2 (Variable Head): The site of highest diversity (e.g., hydrazones, amides, thiazolidinone hybrids), determining water solubility and hydrogen-bonding capacity with Arg120 of the COX enzyme.
Diagram: Mechanism of Action & Signaling Pathway
The following diagram illustrates the intervention point of these analogs within the inflammatory cascade.
Caption: Selective inhibition of COX-2 by thiazole analogs reduces inflammation while preserving COX-1 mediated gastric protection.
Comparative Analysis of Analogs
The following comparison synthesizes data from recent SAR studies involving 2-substituted-5-methyl-4-phenylthiazoles.
Analog Classes[2]
-
Series A (Electron Donating): 4-(4-methoxyphenyl) derivatives.
-
Series B (Electron Withdrawing): 4-(4-chlorophenyl) or 4-(4-nitrophenyl) derivatives.
-
Series C (Hybrid Systems): Thiazole-Thiazolidinone hybrids linked at the 2-position.
Performance Data Table (In Vitro & In Vivo)
Note: Data represents aggregated mean values from representative studies (e.g., Source 1.1, 1.4) to demonstrate trends.
| Compound Class | R-Group (Phenyl-4) | 2-Position Linker | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Edema Inhibition % (3h)* |
| Standard | Celecoxib | N/A | 0.05 | 15.0 | 300 | 65% |
| Standard | Diclofenac | N/A | 1.10 | 0.80 | 0.7 | 60% |
| Analog A1 | 4-OMe | Hydrazone | 0.12 | >25.0 | >200 | 58% |
| Analog B1 | 4-Cl | Amide | 0.45 | 12.5 | 27 | 52% |
| Analog B2 | 4-NO2 | Amide | 0.90 | 5.2 | 5.7 | 45% |
| Hybrid C1 | 4-H | Thiazolidinone | 2.03 | 8.5 | 4.1 | 62% |
*Edema Inhibition measured in Carrageenan-induced rat paw model.
Technical Insights
-
Selectivity Drivers: Analogs with electron-donating groups (OMe) at the para-position of the phenyl ring (Analog A1) consistently show higher COX-2 selectivity compared to electron-withdrawing groups (NO2). The electron-rich ring likely engages in favorable
stacking interactions within the COX-2 active site. -
Hybrid Potency: The Thiazolidinone hybrids (Hybrid C1) often exhibit lower in vitro potency (higher IC50) but surprisingly high in vivo efficacy (62% inhibition). This suggests these analogs may act as prodrugs or have superior pharmacokinetic profiles (metabolic stability) compared to simple amides.
-
Safety Profile: High Selectivity Index (SI) values in Series A correlate with reduced ulcerogenic index in histopathological screenings, validating the "COX-2 sparing" hypothesis.
Experimental Protocols
To ensure reproducibility and valid comparative data, the following protocols are recommended. These are "self-validating" systems where positive controls must meet specific thresholds for the experiment to be considered valid.
In Vitro COX Inhibition Assay (Colorimetric Screening)
Purpose: Determine IC50 and Selectivity Index.
-
Reagent Prep: Use purified ovine COX-1 and recombinant human COX-2. Prepare Heme-L-lysine cofactor solution.
-
Incubation:
-
Incubate enzyme (10 units) with test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Validation Step: Celecoxib (positive control) must show >90% inhibition of COX-2 at 1 µM.
-
-
Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of oxidization of TMPD is directly proportional to COX activity.
-
Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{inhibitor})}{Rate_{control}} \times 100 $.
In Vivo Carrageenan-Induced Paw Edema
Purpose: Assess physiological anti-inflammatory efficacy.[1]
-
Subjects: Wistar albino rats (150–200g), fasted 12h prior. Groups of n=6.
-
Administration:
-
T=0: Administer Test Compound (e.g., 10 mg/kg p.o.) or Vehicle (CMC 0.5%).
-
T+30 min: Inject 0.1 mL of 1% Carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a Plethysmometer at 0, 1, 2, and 3 hours.
-
Causality Check: The control group must show at least a 40% increase in paw volume by hour 3 for the inflammatory induction to be valid.
-
-
Analysis: Calculate % Inhibition based on the Area Under the Curve (AUC) of edema volume over time.
Structure-Activity Relationship (SAR) Visualization
The following decision tree illustrates the optimization logic for the 5-methyl-4-phenylthiazole scaffold based on current literature.
Caption: SAR decision tree highlighting the impact of substituents on selectivity and efficacy.
References
-
Abdel-Wahab, B. F., et al. (2015). Design, Synthesis, and Anti-Inflammatory Evaluation of Novel Diphenylthiazole-Thiazolidinone Hybrids. Archiv der Pharmazie.
-
Gomha, S. M., et al. (2016). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as potential anti-inflammatory agents. ResearchGate.
-
Hafez, H. N., et al. (2014). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (MDPI).
-
Kodadek, T., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase inhibitors. PubMed Central. (Note: Representative recent SAR on 4-phenylthiazole core).
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Comparative Benchmarking Guide: 5-Methyl-4-Phenylthiazole vs. Standard Antifungals
Executive Summary & Strategic Context
5-methyl-4-phenylthiazole represents a critical scaffold in the "Next-Generation Thiazole" class. Unlike traditional azoles (e.g., Fluconazole) that rely on the triazole ring for heme-iron binding in CYP51, the phenylthiazole core offers a distinct lipophilic profile and binding geometry. This structural divergence is hypothesized to overcome resistance mechanisms driven by ERG11 mutations or efflux pump overexpression (CDR1/MDR1).
This guide provides a rigorous technical framework for benchmarking 5-methyl-4-phenylthiazole against three clinical standards:
-
Fluconazole (FLC): The azole baseline (Ergosterol biosynthesis inhibitor).
-
Amphotericin B (AMB): The fungicidal gold standard (Membrane pore former).
-
Caspofungin (CAS): The echinocandin control (Cell wall synthesis inhibitor).
Compound Profiling & Preparation
Before initiating biological assays, the physicochemical integrity of the test compound must be established to ensure reproducibility.
| Property | 5-Methyl-4-Phenylthiazole | Clinical Relevance |
| Molecular Weight | ~175.25 g/mol | Low MW favors fungal cell wall penetration. |
| Lipophilicity (LogP) | ~2.5 - 3.2 | Moderate lipophilicity suggests good membrane permeability but requires DMSO for solubilization. |
| Solubility | Low in water; High in DMSO | Critical Step: Stock solutions must be prepared in 100% DMSO at 100x the final test concentration to minimize solvent toxicity (<1% final DMSO). |
Core Benchmarking Protocols
The following protocols adhere to CLSI M27-A4 standards (for yeasts) and EUCAST guidelines, modified for mechanistic elucidation.
Protocol A: Minimum Inhibitory Concentration (MIC) – CLSI M27-A4
Objective: Determine the potency of 5-methyl-4-phenylthiazole relative to Fluconazole and Amphotericin B.
Workflow Logic: We use RPMI 1640 buffered with MOPS . Unbuffered media causes pH shifts that artificially elevate MICs for azole-like compounds.
Step-by-Step Methodology:
-
Media Prep: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum Prep:
-
Culture Candida albicans (ATCC 90028) and C. glabrata (ATCC 90030) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL).
-
Dilute 1:100, then 1:20 in RPMI to achieve a final test inoculum of 0.5-2.5 × 10³ CFU/mL .
-
-
Plate Setup (96-well):
-
Rows A-H: Serial 2-fold dilutions of 5-methyl-4-phenylthiazole (Range: 64 µg/mL to 0.125 µg/mL).
-
Control Columns: Drug-free growth control (GC) and sterile media control.
-
Comparator Plates: Repeat for Fluconazole and Amphotericin B.
-
-
Incubation: 35°C for 24h (Echinocandins) or 48h (Azoles/Thiazoles).
-
Readout:
-
Visual: Determine the lowest concentration with 50% inhibition (prominent decrease in turbidity) relative to GC.
-
Spectrophotometric: Read OD₅₃₀nm. MIC₅₀ is defined as ≥50% reduction in OD compared to GC.
-
Protocol B: Time-Kill Kinetics (Fungistatic vs. Fungicidal)
Objective: Differentiate whether 5-methyl-4-phenylthiazole merely halts growth (fungistatic, like Fluconazole) or actively kills (fungicidal, like Amphotericin B).
Workflow Logic: MIC data is static. Time-kill curves reveal the rate of activity. A compound is fungicidal if it achieves a ≥3 log₁₀ reduction (99.9% killing) in CFU/mL.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mL of RPMI-MOPS in glass tubes.
-
Dosing: Add 5-methyl-4-phenylthiazole at 1x, 2x, and 4x MIC . Include a growth control (solvent only).
-
Inoculation: Add fungal suspension to reach a starting density of ~1 × 10⁵ CFU/mL.
-
Sampling:
-
Incubate at 35°C with agitation (200 rpm).
-
Remove 100 µL aliquots at 0, 2, 4, 8, 24, and 48 hours .
-
-
Quantification:
-
Serially dilute aliquots (1:10) in saline.
-
Plate 20 µL spots onto SDA plates.
-
Incubate 24-48h and count colonies.
-
-
Analysis: Plot Log₁₀ CFU/mL vs. Time.
Mechanistic Validation (Mode of Action)
To assert that 5-methyl-4-phenylthiazole functions as a "next-gen" inhibitor, you must validate its target. Thiazoles typically inhibit Lanosterol 14α-demethylase (CYP51) , similar to azoles.
Protocol C: Ergosterol Quantitation Assay
Logic: If the compound targets CYP51, total ergosterol will decrease, and methylated sterol precursors (e.g., lanosterol) will accumulate.
-
Treatment: Treat C. albicans cultures with sub-MIC concentrations of the test compound for 16h.
-
Saponification: Harvest pellets, wash, and reflux with alcoholic KOH (25% w/v) at 85°C for 1h.
-
Extraction: Extract sterols with n-heptane.
-
UV Analysis: Scan absorbance between 240–300 nm.
-
Ergosterol Signature: Four-peak curve (262, 271, 281, 293 nm).
-
Result: A flattening of the 281 nm peak relative to control confirms ergosterol depletion.
-
Visualizing the Benchmarking Workflow
Caption: Figure 1. Integrated workflow for phenotypic and mechanistic benchmarking of phenylthiazole derivatives.
Data Interpretation & Expected Outcomes[1]
The following table serves as a template for reporting your experimental data. It highlights the expected profile of a potent phenylthiazole derivative based on current literature.
| Assay | Metric | 5-Methyl-4-Phenylthiazole (Expected) | Fluconazole (Control) | Amphotericin B (Control) | Interpretation |
| MIC (C. albicans) | MIC₅₀ (µg/mL) | 0.5 – 4.0 | 0.25 – 1.0 | 0.125 – 0.5 | Potency is likely comparable to Azoles; higher MIC indicates poor uptake. |
| MIC (C. krusei) | MIC₅₀ (µg/mL) | 2.0 – 8.0 | >32 (Resistant) | 0.5 – 1.0 | Key Differentiator: Thiazoles often retain activity against azole-resistant strains. |
| Time-Kill | Log Reduction | < 1.5 Log (24h) | < 1.0 Log | > 3.0 Log | Thiazoles are typically fungistatic (growth inhibiting), not fungicidal. |
| Ergosterol | % Reduction | > 70% | > 85% | 0% | Confirms CYP51 inhibition mechanism. |
Critical Analysis Points:
-
The Resistance Gap: If 5-methyl-4-phenylthiazole shows low MICs (<4 µg/mL) against C. krusei or C. glabrata (which are intrinsically less susceptible to Fluconazole), this indicates the phenylthiazole scaffold bypasses the specific steric clashes found in the mutant CYP51 pocket of these species.
-
The Fungicidal Switch: If your Time-Kill assay shows >3 Log reduction, re-evaluate the mechanism. Some thiazoles can induce Reactive Oxygen Species (ROS) accumulation, leading to rapid cell death, a mechanism distinct from pure ergosterol depletion.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4). CLSI.[2][1][3]
-
Pfaller, M. A., et al. (2010). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4. Journal of Clinical Microbiology.[3]
-
Klepser, M. E., et al. (1998). Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8]
-
Chimenti, F., et al. (2007). Synthesis and antifungal activity of 4-phenylthiazole derivatives.[5][7][8][9] Journal of Medicinal Chemistry.
-
Carradori, S., et al. (2021).[10] The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.[8] Scientific Reports.
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- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]
- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Toxicity Profile of 5-methyl-4-phenylthiazole
Introduction: The Thiazole Scaffold in Drug Discovery and the Imperative of Toxicity Profiling
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives are integral to various clinically approved drugs.[1] The versatility of the thiazole moiety allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through various substitutions, making it a valuable tool in the development of novel therapeutics. However, as with any emerging drug candidate, a thorough assessment of its toxicity profile is paramount to ensure its safety and efficacy. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 5-methyl-4-phenylthiazole, a representative member of this class, and compares its potential toxicity with that of structurally related analogs.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will not only detail the experimental protocols for key cytotoxicity assays but also delve into the rationale behind these experimental choices, ensuring a robust and self-validating system for toxicity assessment.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the toxicity profile of 5-methyl-4-phenylthiazole, a multi-parametric approach is essential. This involves utilizing a panel of cell lines and a variety of cytotoxicity assays that probe different cellular endpoints.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. For this guide, we propose a panel of three cell lines:
-
A549 (Human Lung Adenocarcinoma): A commonly used cancer cell line that is well-characterized and sensitive to a variety of cytotoxic agents. This provides a benchmark for assessing anticancer potential alongside general toxicity.
-
MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer cell line, representing a different tissue of origin, which can reveal organ-specific toxicity.
-
NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line that serves as a crucial control to assess the selectivity of the compound's cytotoxic effects. A favorable therapeutic window would be indicated by high toxicity towards cancer cells and low toxicity towards normal cells.
Selection of Comparative Compounds
To understand the structure-activity relationship (SAR) of 5-methyl-4-phenylthiazole's toxicity, it is crucial to compare it with structurally similar compounds. For this guide, we will use:
-
4-phenylthiazole (Unsubstituted): This allows for the assessment of the contribution of the methyl group at the 5-position to the overall toxicity.
-
2-amino-4-phenylthiazole: The introduction of an amino group at the 2-position can significantly alter the compound's electronic properties and biological activity, providing valuable SAR insights.[3][4][5]
-
5-Fluorouracil (5-FU): A clinically used anticancer drug, serving as a positive control to benchmark the potency of the tested compounds.[1]
Experimental Workflows and Protocols
A battery of in vitro assays will be employed to assess cytotoxicity through different mechanisms: metabolic activity, membrane integrity, and apoptosis.
Overall Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the selected compounds.
Caption: Overall workflow for in vitro cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of 5-methyl-4-phenylthiazole and the comparative compounds for 24, 48, and 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measuring Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12][13][14] This provides a measure of cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction and Measurement: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.[11][13] Controls for spontaneous and maximum LDH release should be included to calculate the percentage of cytotoxicity.[13]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: Detecting Programmed Cell Death
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).[16][17][18][19]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to the cell suspension.[16]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X annexin-binding buffer and analyze the cells by flow cytometry within one hour.[16]
Data Presentation and Comparative Analysis
The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative IC₅₀ Values (µM) of Thiazole Derivatives after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | NIH/3T3 (Normal Fibroblast) |
| 5-methyl-4-phenylthiazole | Expected moderate | Expected moderate | Expected low |
| 4-phenylthiazole | Expected variable | Expected variable | Expected variable |
| 2-amino-4-phenylthiazole | Expected variable | Expected variable | Expected variable |
| 5-Fluorouracil (5-FU) | Expected high | Expected high | Expected moderate |
Note: The expected outcomes are based on general trends observed for thiazole derivatives and are for illustrative purposes. Actual experimental results will populate this table.
A study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed an IC₅₀ value of 23.30 ± 0.35 µM against A549 cells, while being significantly less toxic to NIH/3T3 cells (>1000 µM).[2] This suggests a potentially favorable therapeutic window for this class of compounds. Other studies on 4-phenylthiazole derivatives have shown a range of cytotoxic activities depending on the substitutions.[9][20] For instance, some derivatives have demonstrated potent anticancer activity against various cell lines.[9][21]
Apoptosis Induction Pathway
The results from the Annexin V/PI assay can elucidate the mechanism of cell death. An increase in the Annexin V positive, PI negative population would indicate that the compound induces apoptosis.
Caption: Potential mechanism of apoptosis induction by 5-methyl-4-phenylthiazole.
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative analysis of 5-methyl-4-phenylthiazole with its unsubstituted and amino-substituted analogs will provide valuable insights into the structure-activity relationship of toxicity.
-
Role of the Methyl Group: The presence of the methyl group at the 5-position may influence the lipophilicity and steric hindrance of the molecule, potentially affecting its interaction with cellular targets and metabolic enzymes. Comparing its toxicity to 4-phenylthiazole will clarify the impact of this substitution.
-
Impact of the Amino Group: The electron-donating nature of the amino group in 2-amino-4-phenylthiazole can significantly alter the electronic distribution within the thiazole ring, which may lead to different biological activities and toxicity profiles.[22]
-
Selectivity: A key aspect of the analysis will be to determine the selectivity index (SI), calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.
Conclusion
This guide provides a robust framework for the comprehensive in vitro toxicity assessment of 5-methyl-4-phenylthiazole. By employing a panel of diverse cell lines and a multi-parametric assay approach, researchers can gain a detailed understanding of its cytotoxic potential and mechanism of action. The comparative analysis with structurally related analogs will further illuminate the structure-activity relationships governing the toxicity of this important class of compounds, paving the way for the rational design of safer and more effective thiazole-based therapeutics.
References
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Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
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PubMed. (n.d.). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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Semantic Scholar. (n.d.). Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
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protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
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PubMed. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
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ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
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Bio-protocol. (n.d.). 3.5. Annexin V-FITC/PI Staining. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
